molecular formula C9H10FNO4S B8017109 4-Fluorophenyl [(methylsulfonyl)amino]acetate

4-Fluorophenyl [(methylsulfonyl)amino]acetate

Cat. No.: B8017109
M. Wt: 247.25 g/mol
InChI Key: CEDSCGKLFYXGIW-UHFFFAOYSA-N
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Description

4-Fluorophenyl [(methylsulfonyl)amino]acetate is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group, a methylsulfonyl group, and an acetate moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Properties

IUPAC Name

(4-fluorophenyl) 2-(methanesulfonamido)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-16(13,14)11-6-9(12)15-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDSCGKLFYXGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl [(methylsulfonyl)amino]acetate typically involves the following steps:

  • Fluorination: The starting material, phenyl acetate, undergoes fluorination to introduce the fluorine atom at the para-position, resulting in 4-fluorophenyl acetate.

  • Sulfonylation: The fluorophenyl acetate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group, forming 4-fluorophenyl methyl sulfone.

  • Amination: Finally, the methyl sulfone undergoes amination with ammonia or an appropriate amine source to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl [(methylsulfonyl)amino]acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Fluorophenyl [(methylsulfonyl)amino]acetate has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Fluorophenyl [(methylsulfonyl)amino]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Fluorophenyl [(methylsulfonyl)amino]acetate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other fluorophenyl derivatives, methylsulfonyl derivatives, and acetate derivatives.

  • Uniqueness: The combination of the fluorophenyl group, methylsulfonyl group, and acetate moiety provides distinct chemical and biological properties compared to other compounds in this class.

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